
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-(tert-butylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C11H14BrNO4S . It has a molecular weight of 336.21 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure. For a visual representation, it would be best to use a molecular visualization tool with this InChI code.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da . For more specific physical and chemical properties such as solubility, melting point, and boiling point, it would be best to refer to a detailed chemical database .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid serves as a versatile intermediate in organic synthesis. For instance, compounds structurally related to this compound, such as 3-bromo-2-(tert-butylsulfonyl)-1-propene, have shown utility in multi-coupling reactions. These compounds can react with various electrophiles to yield highly functionalized sulfones, which are pivotal in synthesizing enones or dienones, demonstrating their versatility in organic synthesis (Auvray, Knochel, & Normant, 1985).
Molecular Electronics
Aryl bromides, including compounds similar to this compound, are essential building blocks for molecular electronics. They serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their significance in developing molecular electronic devices (Stuhr-Hansen et al., 2005).
Photoaffinity Labeling
Compounds derived from this compound have been used in synthesizing photoaffinity labels. These labels can be attached to biochemically relevant agents, providing a tool for studying biological systems and protein interactions. The ability to generate carbenes upon irradiation makes these compounds valuable in biochemical research (Nassal, 1983).
Material Science
In material science, derivatives of this compound are used in the modification of metal-organic frameworks (MOFs). These modifications introduce various functional groups into the MOF structure, enhancing their utility for applications such as gas storage, catalysis, and drug delivery. The ability to perform multiple chemical modifications on a single MOF framework underscores the adaptability and potential of these materials (Garibay, Wang, Tanabe, & Cohen, 2009).
Catalysis
This compound-related compounds play a role in catalysis, facilitating the synthesis of various organic molecules. Their involvement in oxidation reactions and the ability to catalyze the formation of cyclic compounds through annulation reactions highlight their importance in organic synthesis and the development of new catalytic methods (Yar, McGarrigle, & Aggarwal, 2009).
Mecanismo De Acción
Safety and Hazards
This compound has a GHS07 pictogram, indicating that it can cause certain health hazards . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
4-bromo-3-(tert-butylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBWQJNZUAACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
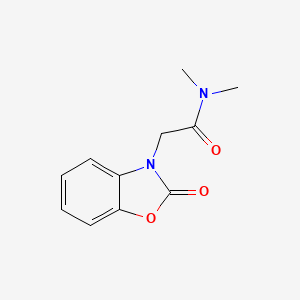
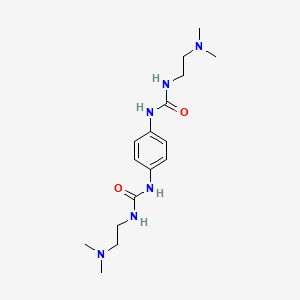
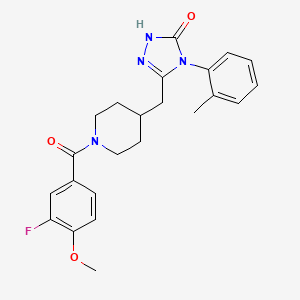
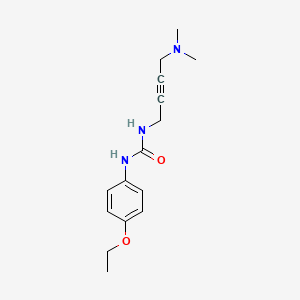
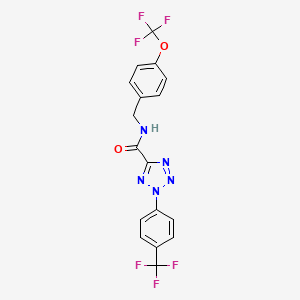
![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)
![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)
